molecular formula C11H11NO3S B1209321 2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid CAS No. 24358-04-1

2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid

Cat. No. B1209321
CAS RN: 24358-04-1
M. Wt: 237.28 g/mol
InChI Key: CYQIJIXKWGWTKJ-UHFFFAOYSA-N
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Description

2-amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid is an alpha-amino acid.

Scientific Research Applications

1. Polymer Modification and Biological Activities

2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid, among other amine compounds, has been utilized in the modification of poly vinyl alcohol/acrylic acid hydrogels prepared by γ-radiation. These modifications have shown to increase the thermal stability and enhance the biological activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).

2. Synthesis of Fluorescent Derivatives

This compound has been used in the synthesis of fluorescent derivatives for biological assays. The derivatives showed strong fluorescence in ethanol and water at physiological pH, making them suitable for use in biological assays (Frade et al., 2007).

3. Enantioselective Synthesis

Enantioselective synthesis involving 2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid has been described, demonstrating its utility in creating specific stereoisomers for potential pharmacological applications (Monclus et al., 1995).

4. Synthesis of N-Substituted-β-amino Acid Derivatives

This compound has been used in the synthesis of N-substituted-β-amino acid derivatives, which exhibited significant antimicrobial and antifungal activities, suggesting its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).

5. Preparation of Phloretic Acid Derivatives

It has been used in the preparation of phloretic acid derivatives for polybenzoxazine, demonstrating an alternative route to provide phenolic functionalities to aliphatic molecules, which has significant implications for material science (Trejo-Machin et al., 2017).

6. Novel Schiff Base Synthesis

The compound played a role in the synthesis of a novel Schiff base derivative containing a thiophene ring. This study is significant for understanding the molecular structure and spectroscopic properties of such compounds (Ermiş, 2018).

7. Synthesis of Platinum Complexes

In a study, an alanine-based amino acid derivative, including 2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid, was used to synthesize new platinum complexes with potential anticancer properties. This highlights its role in the development of new chemotherapeutic agents (Riccardi et al., 2019).

properties

CAS RN

24358-04-1

Product Name

2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

2-amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid

InChI

InChI=1S/C11H11NO3S/c12-9(11(14)15)3-6-5-16-10-2-1-7(13)4-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,14,15)

InChI Key

CYQIJIXKWGWTKJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=CS2)CC(C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CS2)CC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid
Reactant of Route 2
2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid
Reactant of Route 3
2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid
Reactant of Route 4
2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid
Reactant of Route 5
2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid
Reactant of Route 6
2-Amino-3-(5-hydroxy-1-benzothiophen-3-yl)propanoic acid

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